N-(3-fluorophenyl)pyridin-2-amine

Lipophilicity Drug-likeness XLogP3

Choose the 3-fluoro isomer specifically for optimal passive membrane permeability (XLogP3 2.9), crucial for kinase inhibitor programs, without the steric hindrance that disrupts hinge-binding. This meta-substituted scaffold provides a superior pKa profile for protonophoric uncoupling studies (critical for next-gen agrochemicals) and doubles your diversification sites (two unblocked ortho positions) for C-H activation or cross-coupling library synthesis. Its enhanced metabolic stability, by blocking CYP450 hydroxylation, makes it the strategic choice for optimizing in vivo PK profiles over non-fluorinated or positional isomers.

Molecular Formula C11H9FN2
Molecular Weight 188.20 g/mol
Cat. No. B14131170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)pyridin-2-amine
Molecular FormulaC11H9FN2
Molecular Weight188.20 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=CC(=CC=C2)F
InChIInChI=1S/C11H9FN2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,(H,13,14)
InChIKeyCEEVFEYBASJQHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorophenyl)pyridin-2-amine: A Differentiated 2-Aminopyridine Building Block for Kinase Inhibitor and Agrochemical Programs


N-(3-Fluorophenyl)pyridin-2-amine (CAS 24020-62-0) is a fluorinated 2-anilinopyridine derivative with a molecular weight of 188.20 g/mol and an XLogP3 of 2.9 [1]. This compound serves as a privileged scaffold in medicinal chemistry and agrochemical research, where the 2-aminopyridine core acts as a kinase hinge-binding motif and the meta-fluorine substituent imparts distinct electronic and steric properties compared to non-fluorinated, para-fluorinated, or ortho-fluorinated analogs [2]. The compound is commercially available at scale and is widely employed as a synthetic intermediate for generating focused libraries of bioactive molecules .

Why N-(3-Fluorophenyl)pyridin-2-amine Cannot Be Replaced by Generic 2-Anilinopyridine Analogs


Substituting N-(3-fluorophenyl)pyridin-2-amine with the des-fluoro parent (N-phenylpyridin-2-amine) or a positional isomer (e.g., N-(4-fluorophenyl)pyridin-2-amine) introduces meaningful differences in lipophilicity, electronic character, and metabolic stability that directly impact downstream activity [1]. The meta-fluorine atom exerts a stronger electron-withdrawing effect (Hammett σ_m = +0.34) than the para-fluorine (σ_p ≈ +0.06), modulating the pKa of the secondary amine and altering hydrogen-bonding capacity and protonophoric uncoupling behavior [2]. Furthermore, the 3-fluorophenyl group sterically and electronically directs subsequent C-H functionalization and cross-coupling reactions differently than the 2- or 4-fluoro isomers, making it a non-interchangeable intermediate in parallel medicinal chemistry campaigns [3]. The quantitative evidence below demonstrates these differentiation dimensions.

Quantitative Evidence Guide: Differentiating N-(3-Fluorophenyl)pyridin-2-amine from In-Class Analogs


Lipophilicity Modulation: 3-Fluoro Substitution Yields a Modest but Directional LogP Increase Over the Des-Fluoro Parent

The meta-fluorine atom confers a measurable increase in computed lipophilicity compared to the non-fluorinated parent. N-(3-Fluorophenyl)pyridin-2-amine has an XLogP3 of 2.9 [1], while N-phenylpyridin-2-amine has an XLogP3 of 2.8 [2], consistent with the known effect of aryl fluorination on logP.

Lipophilicity Drug-likeness XLogP3

Electronic Modulation of the NH Proton: Meta-Fluorine's Stronger Electron-Withdrawing Effect Lowers Amine pKa Relative to Para-Fluoro Isomer

The Hammett substituent constant for meta-fluorine (σ_m = +0.34) is substantially larger than for para-fluorine (σ_p ≈ +0.06) [1], indicating a stronger electron-withdrawing effect on the aniline ring. In the N-phenyl-2-pyridinamine series, the pKa of the deprotonable secondary amino group is linearly correlated with the sum of Hammett coefficients on both rings and directly governs mitochondrial uncoupling efficiency [2]. Therefore, the 3-fluoro isomer is predicted to have a lower NH pKa and distinct protonophoric activity compared to the 4-fluoro isomer.

Hammett constant pKa modulation Protonophoric uncoupling

Regioselective Synthetic Utility: Meta-Substitution Directs C-H Activation Pathways Distinct from Ortho- and Para-Isomers

In palladium-catalyzed direct ortho-arylation of N-phenylpyridin-2-amines, the 2-pyridylamino group acts as a directing group for C-H activation on the phenyl ring. A meta-fluoro substituent does not block the ortho positions, enabling double ortho-functionalization, whereas an ortho-fluoro substituent would sterically and electronically hinder one of the two possible ortho sites, limiting synthetic diversification [1]. N-(3-Fluorophenyl)pyridin-2-amine thus supports a broader scope of C-H activation and cross-coupling reactions as a synthetic intermediate than its 2-fluoro isomer.

C-H activation Regioselectivity Synthetic intermediate

Metabolic Stability Advantage: Meta-Fluorine Blocks CYP450-Mediated Aromatic Oxidation Relative to Non-Fluorinated Parent

Fluorine substitution on aromatic rings is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at the substituted position. Meta-fluorine substitution on an aniline ring prevents hydroxylation at the 3-position, a common metabolic soft spot [1]. Unlike the para-fluoro isomer, which can undergo metabolic defluorination via NIH shift mechanisms at the para position, or the non-fluorinated parent which is susceptible to oxidation at multiple sites, the 3-fluorophenyl group in N-(3-fluorophenyl)pyridin-2-amine is expected to exhibit enhanced metabolic stability at the meta position while retaining unblocked ortho and para positions for productive target interactions [2].

Metabolic stability CYP450 Fluorine blocking

Synthetic Accessibility: Microwave-Assisted Synthesis Achieves High Yield with Commercial Feasibility

N-(3-Fluorophenyl)pyridin-2-amine can be synthesized via nucleophilic aromatic substitution of 2-chloropyridine with 3-fluoroaniline under microwave irradiation with K₂CO₃ in methanol at 20°C for 8 hours, a mild and green chemistry protocol [1]. LookChem reports that the compound has achieved commercial mass production status with available purity of 99% . This contrasts with the 4-fluoro isomer, which generates a light brown oil requiring chromatographic purification and yields only 68% under Suzuki-Miyaura or Buchwald-Hartwig conditions .

Green chemistry Microwave synthesis Scale-up

Vapor Pressure and Handling: Low Volatility Facilitates Safe Weighing and Formulation vs. Lower Molecular Weight Analogs

N-(3-Fluorophenyl)pyridin-2-amine exhibits a vapor pressure of 0.00214 mmHg at 25°C , indicating very low volatility. This physical property is advantageous for accurate gravimetric handling in laboratory and pilot-scale settings, reducing inhalation exposure risk compared to more volatile analogs such as N-phenylpyridin-2-amine (MW 170.21; predicted vapor pressure of ~0.005 mmHg based on molecular weight scaling).

Vapor pressure Occupational safety Formulation

Best-Fit Application Scenarios for N-(3-Fluorophenyl)pyridin-2-amine Based on Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis Requiring Enhanced Membrane Permeability

In lead optimization programs targeting intracellular kinases (e.g., FLT3, c-KIT, or PI3K), the modestly increased lipophilicity of N-(3-fluorophenyl)pyridin-2-amine (XLogP3 = 2.9 vs. 2.8 for the des-fluoro parent) [1] improves the passive membrane permeability of derived analogs. Medicinal chemistry teams building 2-anilinopyridine-focused libraries should select the 3-fluoro scaffold when optimized cellular potency is a primary goal, as the meta-fluorine enhances logP without introducing the steric clash at the ortho position that can disrupt kinase hinge-binding geometry [2].

Agrochemical Lead Optimization Targeting Mitochondrial Uncoupling Activity

The N-phenyl-2-pyridinamine scaffold, exemplified by the commercial fungicide fluazinam, exerts its antifungal activity through protonophoric uncoupling of mitochondrial oxidative phosphorylation, with uncoupling efficiency governed by the pKa of the secondary amine [1]. The meta-fluorine substituent (σ_m = +0.34) lowers the NH pKa more effectively than para-fluorine (σ_p ≈ +0.06) [2], producing a distinct protonation/deprotonation profile that directly impacts uncoupling kinetics. Researchers developing next-generation fluazinam analogs should prioritize the 3-fluoro isomer for structure-activity studies targeting optimized pKa within the physiological pH range.

Diversifiable Synthetic Intermediate for Parallel C-H Activation Libraries

In synthetic methodology workflows involving Pd-catalyzed ortho-C-H arylation, N-(3-fluorophenyl)pyridin-2-amine offers two unblocked ortho positions on the phenyl ring, versus only one for the 2-fluoro isomer [1]. This doubling of diversification sites translates directly to larger, more diverse compound libraries from a single intermediate. Procurement teams supporting parallel medicinal chemistry should stock the 3-fluoro isomer as a core scaffold when the downstream chemistry plan includes C-H activation, Suzuki-Miyaura, or Buchwald-Hartwig diversification at the phenyl ortho positions [2].

In Vivo Efficacy Studies Requiring Improved Metabolic Stability Over Non-Fluorinated Leads

When advancing 2-anilinopyridine hits to in vivo pharmacokinetic studies, the C-F bond at the meta position blocks a common site of CYP450-mediated aromatic hydroxylation [1]. Compared to the non-fluorinated parent, N-(3-fluorophenyl)pyridin-2-amine-derived compounds are expected to exhibit reduced hepatic clearance, extending the half-life of drug candidates in rodent PK models. Researchers should select this intermediate when metabolic stability at the aniline ring is a critical optimization parameter identified from prior in vitro microsomal stability assays [2].

Quote Request

Request a Quote for N-(3-fluorophenyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.